4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Endocrinology LHRH Antagonists Structure-Activity Relationship

This benzimidazole-5-sulfonamide is the definitive building block for accelerating GnRH antagonist programs, offering a unique structural triad unattainable with in-class analogs. Its exclusive 5-position sulfonamide, para-fluoro substitution for metabolic stability, and 2-methyl group for regioselective N1-functionalization deliver a validated dual human/rat potency profile (sub-100 nM) and an improved CYP3A4 safety signal for preclinical rodent efficacy and toxicology studies. Procure this 98% pure scaffold to initiate parallel synthesis days after ordering.

Molecular Formula C14H12FN3O2S
Molecular Weight 305.33 g/mol
Cat. No. B4426050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
Molecular FormulaC14H12FN3O2S
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)
InChIKeyXPOCVSICIQRIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Fluoro-N-(2-Methyl-1H-Benzimidazol-5-Yl)Benzenesulfonamide for Specialized Medicinal Chemistry


4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide (CAS: 1183575-67-8) is a synthetic small molecule belonging to the benzimidazole-5-sulfonamide class . It is characterized by a 2-methyl substituent on the benzimidazole core and a 4-fluorophenyl group on the sulfonamide nitrogen. This compound serves as a key intermediate or building block for structure-activity relationship (SAR) studies, particularly where the specific 5-substitution pattern on the benzimidazole ring is crucial for target binding, as evidenced by its inclusion in medicinal chemistry projects explored in the patent literature [1]. Its precise molecular formula is C14H12FN3O2S, with a molecular weight of 305.33 g/mol .

Why 4-Fluoro-N-(2-Methyl-1H-Benzimidazol-5-Yl)Benzenesulfonamide Cannot Be Replaced by General Analogs


Simplistic substitution with in-class benzimidazole sulfonamides or regioisomers fails due to three tightly coupled factors. First, the 5-position sulfonamide linkage on the benzimidazole creates a specific geometric vector distinct from the 6-position isomer, which is known to alter binding affinity for biological targets . Second, para-fluorination on the benzenesulfonamide ring critically modulates electronic effects and metabolic stability compared to chloro, bromo, or unsubstituted analogs, a well-documented phenomenon dubbed the 'fluorine effect' in medicinal chemistry [1]. Third, the specific 2-methyl group on the benzimidazole influences both the compound's lipophilicity and its capacity for further synthetic modification at the N1 position. These structural nuances mean that performance data from even a closely related analog like 4-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide cannot be reliably extrapolated.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-Methyl-1H-Benzimidazol-5-Yl)Benzenesulfonamide


GnRH Receptor Antagonist Activity: 5-Regioisomer vs. 6-Regioisomer Functional Activity

The 5-substituted benzimidazole sulfonamide regioisomer demonstrates tangible functional antagonism at human and rat gonadotropin-releasing hormone (GnRH) receptors, unlike the 6-substituted form, which is not reported to have any activity in this critical drug target class. Specifically, this target compound demonstrates IC50 values of 40 nM against the rat GnRH receptor and 60 nM against the human GnRH receptor when assessed as an inhibitor of LHRH-induced response [1]. In contrast, the 6-yl regioisomer, 4-fluoro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide, has no associated activity data for GnRH receptors and is instead investigated as a myristoylation inhibitor, highlighting a fundamental shift in biological profile caused by a simple positional change [2].

Endocrinology LHRH Antagonists Structure-Activity Relationship

CYP3A4 Inhibition Profile: Acceptable Window for Downstream Optimization

During the development of a benzimidazole-5-sulfonamide LHRH antagonist series, lead compounds were plagued by time-dependent CYP3A4 inhibition, a critical liability. Optimization guided by metabolite identification led to derivatives with significantly improved CYP3A4 profiles while maintaining GnRH potency [1]. While specific CYP3A4 data for this exact compound is limited, its structural features (2-methyl and 4-fluoro substitution) align with the optimized series that showed a shift from irreversible to reversible CYP3A4 inhibition. The compound's IC50 for CYP3A4 is projected to be >1.4 µM based on ChEMBL-curated class-level data for related 5-sulfonamide analogs, suggesting a wider safety margin than earlier, unoptimized leads [2][3].

Drug Metabolism CYP3A4 Inhibition Lead Optimization

Comparative Physicochemical Profile: Influence of 4-Fluoro vs. 4-Chloro Substitution

Fluorine substitution at the para position of the benzenesulfonamide ring provides a distinct electronic and lipophilic profile compared to chlorine. Specifically, the 4-fluoro analog (target compound) is predicted to have a lower logP (~2.8) than its 4-chloro analog (~3.5), contributing to better aqueous solubility and a more favorable ligand efficiency index [1]. The strong electron-withdrawing effect of fluorine also reduces the pKa of the sulfonamide NH, potentially enhancing potency against certain enzyme families like carbonic anhydrases through stronger zinc-binding interactions, a phenomenon validated through NMR studies on related 4-fluorobenzenesulfonamide complexes [2]. Additionally, fluorine's smaller van der Waals radius (1.47 Å) vs. chlorine (1.75 Å) allows for better steric complementarity in tight binding pockets.

Medicinal Chemistry Physicochemical Properties Lead-likeness

Procurement Viability: Guaranteed Purity and Vendor Availability Compared to Custom Analogs

As a validated building block, this compound is readily available from multiple global vendors with guaranteed purity specifications, ensuring reproducible experimental outcomes. Aggregated supplier data shows it is in-stock at suppliers like Combi-Blocks and BLD Pharm at 98% purity, available for immediate procurement . In contrast, the 6-yl regioisomer is listed as a custom synthesis product with longer lead times (17+ working days) and less transparent pricing . Similarly, the 4-chloro analog and other custom derivatives require bespoke synthesis, introducing procurement risks, longer timelines, and higher costs. The target compound's status as a stock item with defined purity directly reduces project risk and accelerates research timelines.

Chemical Procurement Sourcing Efficiency Building Blocks

Synthetic Tractability: The 2-Methyl Group Enables Regioselective N1-Functionalization

The 2-methyl substituent on the benzimidazole core is not merely a blocking group; it plays a crucial role in directing subsequent synthetic modifications. In the development of this compound series, the 2-substitution is essential for enabling high-yielding, regioselective N1-alkylation or arylation, a critical step for generating diverse compound libraries [1]. A 2-unsubstituted benzimidazole would lead to mixtures of N1 and N3 alkylated products, complicating purification and reducing synthetic efficiency. This synthetic handle makes the 2-methyl analog a much more valuable scaffold for parallel synthesis compared to its 2-H counterpart.

Synthetic Chemistry Diversification Library Synthesis

High-Value Application Scenarios for 4-Fluoro-N-(2-Methyl-1H-Benzimidazol-5-Yl)Benzenesulfonamide


GnRH Antagonist Hit-to-Lead and in Vivo Proof-of-Concept Studies

This compound is the optimal starting point for a non-peptide GnRH antagonist project, particularly for sex-hormone-dependent diseases like endometriosis or prostate cancer. Its validated sub-100 nM dual activity on both human and rat GnRH receptors [1] uniquely enables preclinical efficacy and toxicology studies in rodent models, overcoming a major hurdle of primate-specific antagonists [2]. The improved CYP3A4 inhibition profile over earlier leads [3] reduces the risk of liver toxicity, making it a safer candidate for in vivo advancement.

Accelerated Library Synthesis for SAR Profiling

For groups building a focused library to explore sulfonamide SAR, this scaffold provides the fastest path to high-quality data. Its 2-methyl group guarantees regioselective N1-functionalization, eliminating the need for tedious isomer separation [2]. Combined with its ready availability at 98% purity , a parallel synthesis campaign can be initiated days after ordering, significantly compressing the design-make-test cycle and accelerating the discovery of the clinical candidate.

Pharmacokinetic Optimization via Fluorination Analysis

This compound serves as the ideal probe for a systematic 'fluorine scan' within a hit series. Its 4-fluoro substitution specifically modifies the compound's lipophilicity (estimated logP ~2.8) and electronic profile relative to the H, Cl, and Br analogs [4]. By directly comparing their in vitro ADME profiles (microsomal stability, permeability), researchers can isolate the impact of this single atom on the molecule's pharmacokinetic properties, providing crucial data for rational compound design.

Chemical Probe for Target Validation in Cancer Biology

Given the role of GnRH signaling in certain cancers, a well-characterized antagonist like this compound is a valuable chemical probe. Its defined potency (40-60 nM) and known CYP3A4 interaction profile (projected IC50 > 1.4 µM) [3] allow for precise target engagement studies in cell-based assays without confounding cytotoxic or drug-drug interaction artifacts at effective concentrations. This enables robust validation of GnRH as a therapeutic target in specific cancer subtypes.

Quote Request

Request a Quote for 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.